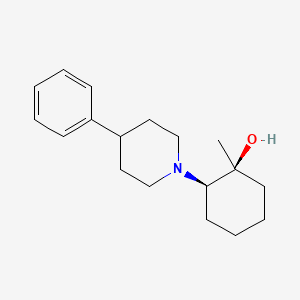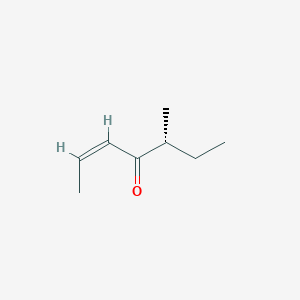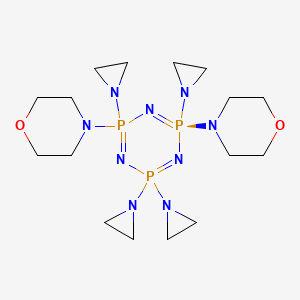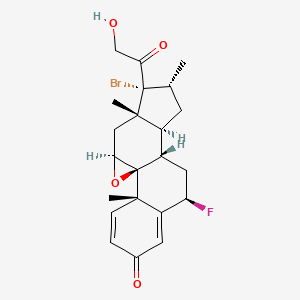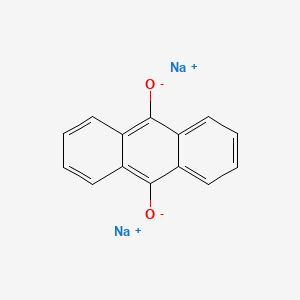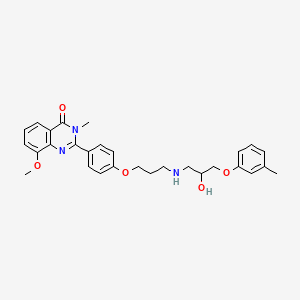
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization Common synthetic routes may involve the use of starting materials such as anthranilic acid derivatives, which undergo cyclization reactions to form the quinazolinone core
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinazolinone core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce reduced forms of the original compound with altered functional groups.
科学研究应用
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone derivatives: Other quinazolinone derivatives with different substituents may exhibit similar biological activities but with varying degrees of potency and selectivity.
Benzimidazole derivatives: These compounds share structural similarities with quinazolinones and may also exhibit similar biological activities.
Indole derivatives: Indole-based compounds are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. The presence of the 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl) and 8-methoxy-3-methyl groups may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
属性
CAS 编号 |
83722-32-1 |
|---|---|
分子式 |
C29H33N3O5 |
分子量 |
503.6 g/mol |
IUPAC 名称 |
2-[4-[3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]propoxy]phenyl]-8-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C29H33N3O5/c1-20-7-4-8-24(17-20)37-19-22(33)18-30-15-6-16-36-23-13-11-21(12-14-23)28-31-27-25(29(34)32(28)2)9-5-10-26(27)35-3/h4-5,7-14,17,22,30,33H,6,15-16,18-19H2,1-3H3 |
InChI 键 |
VNRZBMPXZVTXHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(CNCCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4OC)C(=O)N3C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





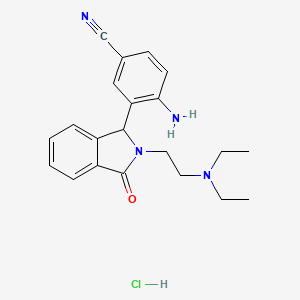

![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


